molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No. B057238
CAS RN: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090468B2

Procedure details

40 g of MeOH was added to Zn(OAc)2.2H2O (4.97 g) to form zinc acetate solution. 2.16 g of KOH was added to 40 ml of MeOH to form a KOH solution. The KOH solution was then mixed with the Zn(OAc)2 solution under vigorous stirring to form the reaction solution. The reaction temperature was maintained at 60° C. 0.4 g maltose was dissolved in 4.9 ml of distilled water, and subsequently diluted with 20 ml methanol. 45 seconds after the KOH solution was mixed with the Zn(OAc)2 solution, the maltose solution was added to the reaction solution. The resulting solution was aged at 60° C. for 45 minutes.
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zn:1](OC(C)=O)[O:2][C:3]([CH3:5])=[O:4].O.O>CO>[C:3]([O-:4])(=[O:2])[CH3:5].[Zn+2:1].[C:3]([O-:4])(=[O:2])[CH3:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
[Zn](OC(=O)C)OC(=O)C.O.O
Name
Quantity
40 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.